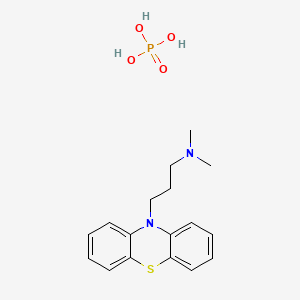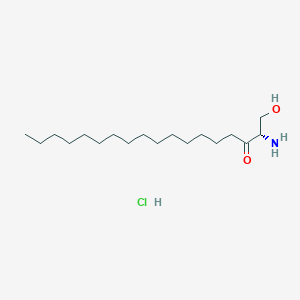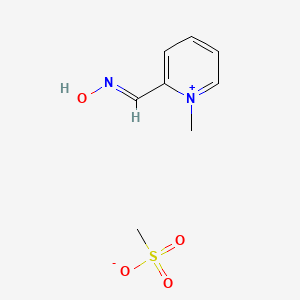
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of pyridine and anthraquinone moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: Shares the anthraquinone core but lacks the pyridine groups.
Perylene diimides: Similar in structure but with different substituents and electronic properties.
Quinones: Compounds with similar oxidation states and reactivity but different structural frameworks.
Uniqueness
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is unique due to its combination of pyridine and anthraquinone moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
17734-43-9 |
|---|---|
Fórmula molecular |
C36H20N4O4 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
7,18-bis(6-methylpyridin-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C36H20N4O4/c1-17-5-3-7-27(37-17)39-33(41)23-13-9-19-21-11-15-25-32-26(36(44)40(35(25)43)28-8-4-6-18(2)38-28)16-12-22(30(21)32)20-10-14-24(34(39)42)31(23)29(19)20/h3-16H,1-2H3 |
Clave InChI |
NAHOJAAGZBZKKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC(=N9)C)C2=O |
Sinónimos |
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










